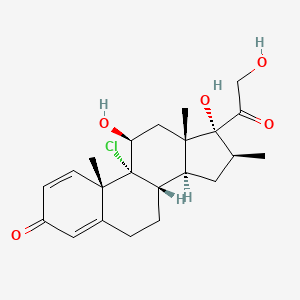
Beclomethason
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Beclomethason hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung bei der Untersuchung der Kortikosteroidsynthese und -reaktionen verwendet.
Biologie: Es wurde auf seine Auswirkungen auf zelluläre Prozesse und die Genexpression untersucht.
Medizin: Weit verbreitet in der Behandlung von Asthma, allergischer Rhinitis und Hauterkrankungen. .
Industrie: Verwendet in der Formulierung von pharmazeutischen Produkten, einschließlich Inhalatoren, Nasensprays und topischen Cremes
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an Glukokortikoidrezeptoren im Zytoplasma von Zielzellen bindet. Nach der Bindung transloziert der Rezeptor-Ligand-Komplex in den Kern, wo er mit bestimmten DNA-Sequenzen interagiert, um die Genexpression zu regulieren. Dies führt zur Hemmung der Produktion proinflammatorischer Zytokine und zur Unterdrückung der Aktivität entzündungsfördernder Zellen .
Ähnliche Verbindungen:
Fluticason: Ein weiteres inhaliertes Kortikosteroid, das bei Asthma und allergischer Rhinitis eingesetzt wird.
Budesonid: Wird bei Asthma, allergischer Rhinitis und entzündlicher Darmerkrankung eingesetzt.
Mometason: Wird bei Asthma, allergischer Rhinitis und Hauterkrankungen eingesetzt
Vergleich:
Potenz: this compound gilt als weniger potent als Fluticason, aber potenter als Budesonid.
Nebenwirkungen: this compound hat im Vergleich zu systemischen Kortikosteroiden weniger systemische Nebenwirkungen aufgrund seiner lokalisierten Wirkung.
Wirkdauer: this compound hat eine längere Wirkdauer bei intranasaler Verabreichung im Vergleich zu früheren Kortikosteroiden
Die einzigartigen Eigenschaften von this compound, wie z. B. seine lokalisierte Wirkung und reduzierte systemische Nebenwirkungen, machen es zu einer wertvollen Verbindung bei der Behandlung verschiedener entzündlicher Erkrankungen.
Wirkmechanismus
Target of Action
Beclomethasone dipropionate is a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP), which acts on the glucocorticoid receptor . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal gland.
Mode of Action
Beclomethasone dipropionate is rapidly activated by hydrolysis to the active monoester, 17-BMP, which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor . This interaction with the glucocorticoid receptor leads to changes in gene transcription, resulting in altered protein synthesis and suppression of inflammatory responses .
Biochemical Pathways
The interaction of 17-BMP with the glucocorticoid receptor controls the rate of protein synthesis and depresses the migration of polymorphonuclear leukocytes and fibroblasts . It also reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation .
Pharmacokinetics
Beclomethasone dipropionate has negligible oral and intranasal bioavailability due to extensive (95%) presystemic conversion of BDP to 17-BMP in the lung . The oral and intranasal bioavailabilities of the active metabolite 17-BMP were high and similar . The total inhaled bioavailability of 17-BMP (lung + oral) was also high (62%) and approximately 36% of this was due to pulmonary absorption . Intravenously administered beclomethasone dipropionate has a clearance of 150 L/h, an apparent volume of distribution of 20L, and an elimination half-life (t ½ β) of 30 minutes .
Result of Action
The result of beclomethasone dipropionate’s action is the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses . When inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .
Action Environment
The effectiveness of beclomethasone dipropionate can be influenced by environmental factors. For example, a study found that the clinical efficacy of beclomethasone dipropionate may vary between different ethnic groups . Furthermore, the method of administration (oral, intranasal, or inhaled) can also affect the drug’s action . It’s important to note that these factors should be considered when prescribing beclomethasone dipropionate to ensure optimal efficacy and safety.
Biochemische Analyse
Biochemical Properties
Beclomethasone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding, beclomethasone induces a conformational change in the receptor, allowing it to translocate to the nucleus and bind to glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses .
Cellular Effects
Beclomethasone exerts significant effects on various types of cells and cellular processes. In immune cells, such as macrophages and lymphocytes, beclomethasone inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It also suppresses the activation and proliferation of T cells, which are critical in the immune response. In epithelial cells, beclomethasone enhances the expression of anti-inflammatory proteins and reduces the expression of adhesion molecules, leading to decreased leukocyte infiltration and inflammation .
Molecular Mechanism
The molecular mechanism of beclomethasone involves its binding to the glucocorticoid receptor, which then dimerizes and translocates to the nucleus. In the nucleus, the receptor complex binds to glucocorticoid response elements on DNA, leading to the transcriptional activation or repression of target genes. This results in the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory genes, such as those encoding cytokines and adhesion molecules. Additionally, beclomethasone inhibits the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beclomethasone can vary over time. Beclomethasone is known for its rapid onset of action, with significant anti-inflammatory effects observed within hours of administration. Its stability and degradation can influence its long-term effects. Beclomethasone dipropionate is rapidly hydrolyzed to its active form, beclomethasone-17-monopropionate, which has a longer half-life and sustained activity. Long-term studies have shown that beclomethasone can maintain its anti-inflammatory effects over extended periods, although chronic use may lead to potential side effects, such as adrenal suppression .
Dosage Effects in Animal Models
The effects of beclomethasone vary with different dosages in animal models. At low doses, beclomethasone effectively reduces inflammation and improves symptoms in models of asthma and allergic rhinitis. At higher doses, beclomethasone can cause adverse effects, such as immunosuppression, increased susceptibility to infections, and potential toxicity. Threshold effects have been observed, where the therapeutic benefits plateau at certain dosages, and further increases in dosage do not result in additional improvements .
Metabolic Pathways
Beclomethasone is involved in several metabolic pathways, primarily through its conversion to active metabolites. Beclomethasone dipropionate is rapidly hydrolyzed to beclomethasone-17-monopropionate by esterases in the lungs and liver. This active metabolite is further metabolized to inactive compounds, such as beclomethasone, which are excreted in the urine and feces. The metabolic pathways of beclomethasone involve interactions with enzymes, such as cytochrome P450, which play a role in its biotransformation and elimination .
Transport and Distribution
Beclomethasone is transported and distributed within cells and tissues through various mechanisms. After administration, beclomethasone dipropionate is absorbed into the bloodstream and transported to target tissues, such as the lungs and nasal mucosa. It is then taken up by cells through passive diffusion and active transport mechanisms. Within cells, beclomethasone is distributed to the cytoplasm, where it binds to the glucocorticoid receptor. The receptor-ligand complex then translocates to the nucleus to exert its effects on gene expression .
Subcellular Localization
The subcellular localization of beclomethasone is primarily in the cytoplasm and nucleus. Upon entering the cell, beclomethasone binds to the glucocorticoid receptor in the cytoplasm, forming a receptor-ligand complex. This complex undergoes conformational changes and translocates to the nucleus, where it binds to specific DNA sequences to regulate gene expression. The activity and function of beclomethasone are influenced by its localization within these subcellular compartments, as well as by post-translational modifications that affect its stability and interactions with other biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beclomethasone dipropionate is synthesized through a multi-step process involving the esterification of beclomethasone with propionic acid. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid in an organic solvent like tetrahydrofuran. The reaction is carried out under nitrogen protection at a controlled temperature of around 20°C for approximately 2 hours .
Industrial Production Methods: In industrial settings, beclomethasone dipropionate is produced using high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound. The process involves the preparation of oral liquid forms and the assessment of their stability under various storage conditions .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Beclomethason unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann zu verschiedenen Metaboliten oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine aktive Form, this compound 17-Monopropionat, umwandeln.
Substitution: Veresterungsreaktionen beinhalten die Substitution von Hydroxylgruppen durch Propionatgruppen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Propionsäure und p-Toluolsulfonsäure werden in Veresterungsreaktionen verwendet
Hauptprodukte, die gebildet werden:
This compound 17-Monopropionat: Der aktive Metabolit, der durch Reduktion gebildet wird.
Verschiedene oxidierte Metaboliten: Durch Oxidationsreaktionen gebildet
Vergleich Mit ähnlichen Verbindungen
Fluticasone: Another inhaled corticosteroid used for asthma and allergic rhinitis.
Budesonide: Used for asthma, allergic rhinitis, and inflammatory bowel disease.
Mometasone: Used for asthma, allergic rhinitis, and skin disorders
Comparison:
Potency: Beclomethasone is considered less potent than fluticasone but more potent than budesonide.
Side Effects: Beclomethasone has fewer systemic side effects compared to systemic corticosteroids due to its localized action.
Duration of Action: Beclomethasone has a longer duration of action when administered intranasally compared to earlier corticosteroids
Beclomethasone’s unique properties, such as its localized action and reduced systemic side effects, make it a valuable compound in the treatment of various inflammatory conditions.
Eigenschaften
CAS-Nummer |
4419-39-0 |
|---|---|
Molekularformel |
C22H29ClO5 |
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
(9R,10S,11S,13S,16S,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15?,16?,17-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
NBMKJKDGKREAPL-REKGUKDCSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C |
Isomerische SMILES |
C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C |
Aussehen |
Solid powder |
Key on ui other cas no. |
4419-39-0 |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aerobec AeroBec Forte Aldecin Apo-Beclomethasone Ascocortonyl Asmabec Clickhaler Beclamet Beclazone Beclazone Easy Breathe Beclo Asma Beclo AZU Beclocort Becloforte Beclomet Beclometasone Beclomethasone Beclomethasone Dipropionate Beclorhinol Becloturmant Beclovent becodisk Becodisks Beconase Beconase AQ Becotide Bemedrex Easyhaler Bronchocort Dipropionate, Beclomethasone Ecobec Filair Filair Forte Junik Nasobec Aqueous Prolair Propaderm Qvar Respocort Sanasthmax Sanasthmyl Vancenase Vanceril Ventolair Viarin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


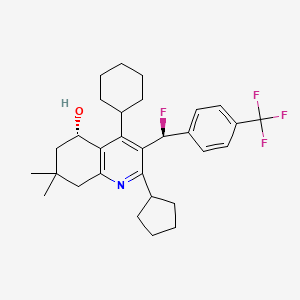
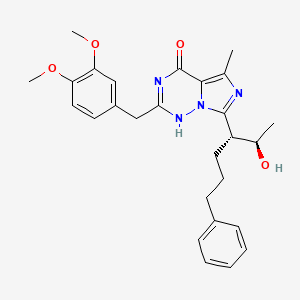
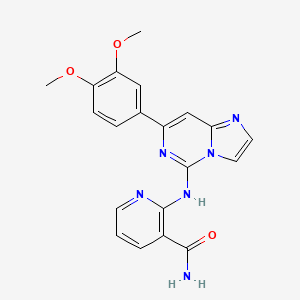
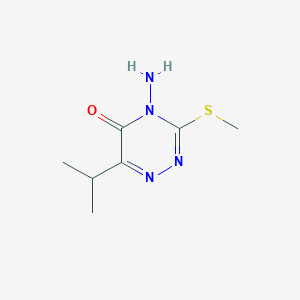
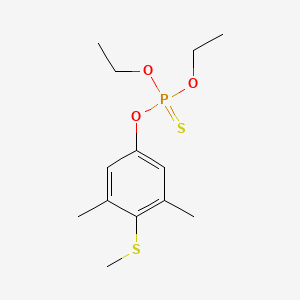
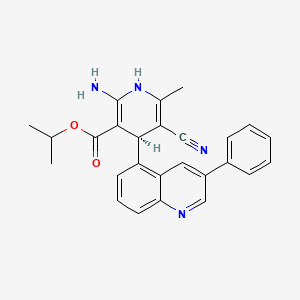
![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)
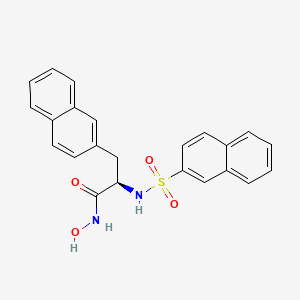
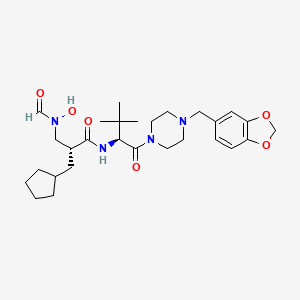
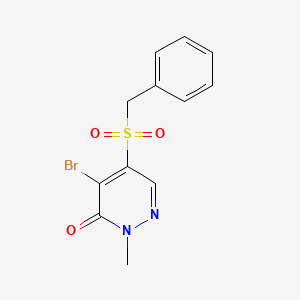
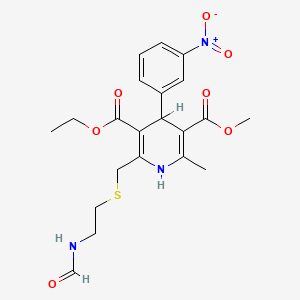
![(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1667835.png)
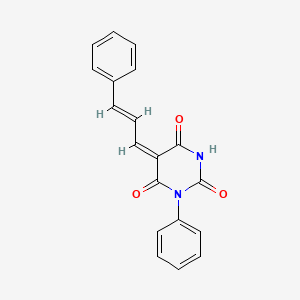
![(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropan](/img/structure/B1667838.png)
